molecular formula C7H14ClNO2S B8216906 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride

Cat. No.: B8216906
M. Wt: 211.71 g/mol
InChI Key: FCMUMVXOGKYESX-UHFFFAOYSA-N
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Description

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the use of sulfur-containing reagents and nitrogen sources under controlled conditions. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

Chemical Reactions Analysis

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of both sulfur and nitrogen atoms in the spirocyclic core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMUMVXOGKYESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CS(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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